

Using 2-Chloro-1-ethynyl-4-fluorobenzene as a pharmaceutical intermediate

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Compound of Interest

Compound Name: *2-Chloro-1-ethynyl-4-fluorobenzene*

CAS No.: *1057670-02-6*

Cat. No.: *B3363835*

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Application Note: **2-Chloro-1-ethynyl-4-fluorobenzene** as a Strategic Pharmaceutical Intermediate

Part 1: Executive Summary & Strategic Value

2-Chloro-1-ethynyl-4-fluorobenzene (CAS: 1057670-02-6) is a high-value "privileged structure" building block used extensively in the synthesis of negative allosteric modulators (NAMs) and enzyme inhibitors. Its utility stems from its unique trisubstituted benzene core, which offers three distinct chemical handles for divergent synthesis:

- The Terminal Alkyne (C1): A versatile handle for Sonogashira cross-coupling (C-C bond formation) or Click Chemistry (1,2,3-triazole formation).
- The Fluorine Atom (C4): Strategically placed para to the alkyne to block metabolic oxidation (p-hydroxylation), significantly increasing the half-life () of drug candidates.

- The Chlorine Atom (C2): Provides steric bulk to induce beneficial conformational twisting (atropisomerism control) and serves as a latent handle for subsequent metal-catalyzed functionalization.

Key Therapeutic Areas:

- Neurology: Synthesis of mGluR5 antagonists (Anxiety, Depression, Fragile X Syndrome).[1]
- Infectious Disease: Inhibitors of Menaquinone biosynthesis (Tuberculosis).[2]
- Materials Science: Precursor for fluorinated organic semiconductors.

Part 2: Chemical Profile & Technical Specifications

Property	Specification
IUPAC Name	2-Chloro-1-ethynyl-4-fluorobenzene
Common Name	2-Chloro-4-fluorophenylacetylene
CAS Number	1057670-02-6
Molecular Formula	C ₈ H ₄ ClF
Molecular Weight	154.57 g/mol
Appearance	Low-melting solid or colorless to pale yellow liquid
Boiling Point	~180°C (Predicted)
Solubility	Soluble in DCM, THF, Toluene, DMF; Insoluble in water
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Part 3: Critical Applications & Mechanisms

Synthesis of mGluR5 Antagonists

The metabotropic glutamate receptor 5 (mGluR5) is a primary target for treating anxiety and addiction.[1][3] First-generation antagonists like MPEP and MTEP utilized a phenylethynyl core. [1]

- Role of Intermediate: The introduction of the 2-chloro and 4-fluoro substituents onto the phenyl ring creates "Next-Generation" antagonists.
 - Mechanism:[2] The 4-fluoro group prevents rapid metabolism by CYP450 enzymes. The 2-chloro group introduces steric clash with the heteroaryl ring (e.g., pyridine or thiazole) coupled to the alkyne, locking the molecule in a bioactive conformation that favors allosteric binding pockets.

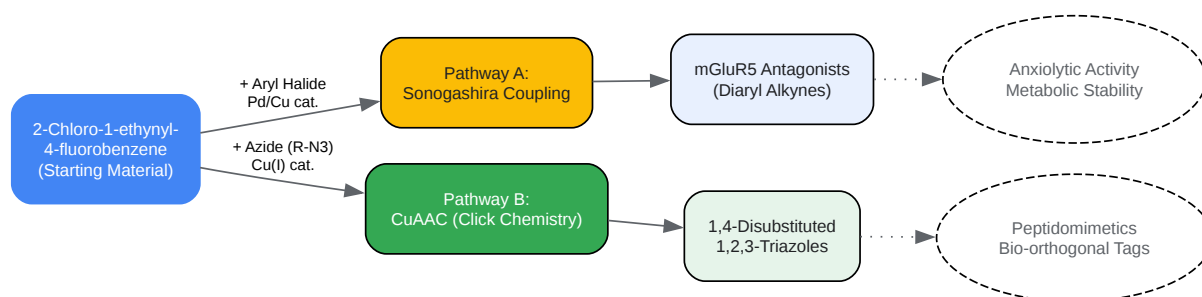
Antibacterial Drug Discovery (Menaquinone Inhibitors)

Recent studies (e.g., S. Sukheja et al.) have utilized this intermediate to synthesize inhibitors of *Mycobacterium tuberculosis*. [2]

- Role: The alkyne serves as a linker to couple the fluorinated phenyl ring to a biaryl core, disrupting the electron transport chain in bacteria.

Part 4: Visualization of Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.



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Figure 1: Divergent synthetic utility of **2-Chloro-1-ethynyl-4-fluorobenzene** in medicinal chemistry.

Part 5: Detailed Experimental Protocols

Protocol A: Optimized Sonogashira Coupling (mGluR5 Scaffold)

This protocol is optimized to minimize homocoupling (Glaser coupling) of the alkyne, a common side reaction.

Materials:

- **2-Chloro-1-ethynyl-4-fluorobenzene** (1.0 equiv)^[4]
- 2-Bromopyridine (or relevant heteroaryl halide) (1.1 equiv)
- Pd(PPh₃)₂Cl₂ (3 mol%)
- CuI (2 mol%)
- Triethylamine (Et₃N) (3.0 equiv)
- Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology:

- **Degassing:** In a flame-dried Schlenk flask, place the aryl halide, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles). Why: Oxygen promotes homocoupling of the alkyne.
- **Solvation:** Add degassed THF and Et₃N via syringe.
- **Addition:** Add **2-Chloro-1-ethynyl-4-fluorobenzene** dropwise as a solution in THF over 15 minutes at room temperature. Why: Slow addition keeps the concentration of free alkyne low relative to the metal catalyst, favoring cross-coupling over dimerization.
- **Reaction:** Stir at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

- Workup: Dilute with EtOAc, wash with saturated NH_4Cl (to remove Copper), then brine. Dry over Na_2SO_4 .
- Purification: Flash column chromatography.

Troubleshooting:

- Issue: Homocoupling product observed (dimer).
- Solution: Increase the efficiency of degassing (freeze-pump-thaw) or switch to a "Copper-free" Sonogashira variant using $\text{Pd}(\text{OAc})_2/\text{XPhos}$ if the substrate is sensitive.

Protocol B: Regioselective Click Reaction (Triazole Synthesis)

Used for generating fragment libraries or bioconjugation.

Materials:

- **2-Chloro-1-ethynyl-4-fluorobenzene** (1.0 equiv)^[4]
- Organic Azide (R-N_3) (1.0 equiv)
- $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (10 mol%)
- Sodium Ascorbate (20 mol%)
- Solvent: t-BuOH/ H_2O (1:1)

Step-by-Step Methodology:

- Preparation: Suspend the alkyne and the azide in the t-BuOH/ H_2O mixture.
- Catalyst Generation: Add the CuSO_4 solution followed immediately by the Sodium Ascorbate solution. Why: Ascorbate reduces $\text{Cu}(\text{II})$ to the active $\text{Cu}(\text{I})$ species in situ, avoiding oxidation issues.

- Reaction: Stir vigorously at room temperature for 12 hours. The product often precipitates out of the aqueous mixture.
- Workup: Filter the precipitate or extract with DCM. No column chromatography is usually required if conversion is high.

Part 6: Safety & Handling (The "Self-Validating" Safety System)

Warning: Terminal acetylenes can be unstable. While this fluorinated derivative is relatively stable, standard alkyne precautions apply.

- Thermal Stability: Do not distill the neat liquid at atmospheric pressure; use high vacuum (<5 mmHg) and keep bath temperature below 80°C to prevent polymerization.
- Heavy Metals: Acetylenes form explosive acetylides with Copper (I) in the dry state. When using CuI in Protocol A, ensure all waste streams are quenched with acidic NH₄Cl before disposal.
- Storage: Store under Argon at 4°C. If the liquid turns dark yellow/brown, filter through a small pad of silica gel before use to remove oligomers.

References

- mGluR5 Antagonist SAR: Alagille, D. et al. "Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity." *Bioorganic & Medicinal Chemistry*, 2005.
- Menaquinone Inhibition: Sukheja, S. et al. "Evolution of Small Molecule Inhibitors of Mycobacterium tuberculosis Menaquinone Biosynthesis." *Journal of Medicinal Chemistry*, 2017.
- Chemical Properties: PubChem Compound Summary for CID 522627 (Related isomer for physical data comparison).
- Sonogashira Methodology: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." *Chemical Reviews*, 2007.

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